molecular formula C8H9FO B1293744 4-Fluorophenethyl alcohol CAS No. 7589-27-7

4-Fluorophenethyl alcohol

Cat. No.: B1293744
CAS No.: 7589-27-7
M. Wt: 140.15 g/mol
InChI Key: MWUVGXCUHWKQJE-UHFFFAOYSA-N
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Description

4-Fluorophenethyl alcohol (CAS 7589-27-7) is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol . Structurally, it consists of a phenethyl backbone (a benzene ring linked to a two-carbon ethanol chain) with a fluorine substituent at the para position of the aromatic ring. This compound is widely utilized in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty fluorinated intermediates . Its fluorine substituent confers unique electronic and steric properties, influencing reactivity and stability in synthetic pathways.

Preparation Methods

Reduction of 4-Fluorophenylacetaldehyde

  • Reaction Overview : One of the most common methods for synthesizing 4-fluorophenethyl alcohol is through the reduction of 4-fluorophenylacetaldehyde using sodium borohydride (NaBH₄).

  • Reaction Conditions :

Catalytic Hydrogenation of 4-Fluorophenylacetic Acid

Reduction of Esters

  • Reaction Overview : Another method includes the reduction of esters derived from 4-fluorophenylacetic acid.

  • Reagents and Conditions :

    • Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride.
    • The reaction typically occurs under anhydrous conditions to prevent hydrolysis.

Summary Table of Preparation Methods

Method Reagents Conditions Yield
Reduction of 4-Fluorophenylacetaldehyde Sodium borohydride, Methanol Room temperature High
Catalytic Hydrogenation Palladium catalyst High pressure, elevated temperature High
Reduction of Esters Lithium aluminum hydride Anhydrous conditions Moderate to High

This compound can undergo various chemical reactions, which are essential for its utility in synthetic chemistry:

Oxidation Reactions

  • When oxidized using reagents like potassium permanganate or chromium trioxide, it converts to 4-fluorophenylacetic acid.

Reduction Reactions

  • Under specific conditions, this compound can be reduced to form 4-fluorophenylethane using hydrogen gas in the presence of a palladium catalyst.

Substitution Reactions

  • Nucleophilic substitution reactions can occur at the fluorine atom, leading to various substituted derivatives of phenethyl alcohol.

Summary Table of Chemical Reactions

Reaction Type Reagents Product
Oxidation Potassium permanganate 4-Fluorophenylacetic acid
Reduction Hydrogen gas, Palladium catalyst 4-Fluorophenylethane
Substitution Nucleophiles Substituted phenethyl alcohol derivatives

The preparation methods for synthesizing this compound are diverse and adaptable to both laboratory and industrial settings. The choice of method often depends on factors such as desired yield, available reagents, and specific application requirements. The compound's versatility in further chemical reactions enhances its significance in synthetic organic chemistry, particularly in drug development and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenethyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

  • Oxidation: 4-Fluorophenylacetic acid
  • Reduction: 4-Fluorophenylethane
  • Substitution: Substituted phenethyl alcohol derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Fluorophenethyl alcohol is used as a precursor in the synthesis of various pharmaceutical compounds. Its fluorinated structure enhances the biological activity of certain drugs, making it a valuable building block in drug discovery and development. For instance, it has been utilized to prepare 1-fluoro-4-(2-iodoethyl)benzene, which is significant in synthesizing other bioactive molecules .

Anticancer Properties
Research indicates that compounds derived from this compound exhibit potential anticancer properties. In particular, it has been involved in studies focusing on guanidine compounds that inhibit mitochondrial oxidative phosphorylation, suggesting a role in cancer treatment . The incorporation of this compound into various drug formulations has shown promise in enhancing the efficacy of treatments against specific cancer types.

Organic Synthesis

Deoxyfluorination Reactions
One of the notable applications of this compound is in deoxyfluorination reactions. This process allows for the conversion of alcohols into alkyl fluorides, which are crucial intermediates in organic synthesis. A recent study highlighted its use with N-tosyl-4-chlorobenzenesulfonimidoyl fluoride (SulfoxFluor), achieving high yields and selectivity for fluorination over elimination reactions . This reaction demonstrates the compound's utility in synthesizing fluorinated organic compounds efficiently.

Alkylation Processes
this compound has also been employed in alkylation reactions. For example, it can react with chloroacetic acid to produce alkoxyacetic acids, which are important intermediates for further synthetic applications . Such transformations underscore its versatility as a reagent in organic chemistry.

Analytical Chemistry

Chemical Characterization
In analytical chemistry, this compound serves as a standard compound for various characterization techniques. Its distinct spectral properties make it suitable for use in methods such as NMR spectroscopy and mass spectrometry. These techniques are essential for confirming the identity and purity of synthesized compounds .

Toxicological Studies
The compound's safety profile is critical for its application in research. Toxicological studies have identified it as harmful if swallowed or if it comes into contact with skin, necessitating careful handling during experiments . Understanding these properties is vital for researchers working with this compound.

Case Studies and Research Findings

Study FocusFindingsReference
Deoxyfluorination EfficiencyHigh selectivity (15:1) for fluorination over elimination using SulfoxFluor
Anticancer ActivityPotential use in inhibiting mitochondrial oxidative phosphorylation
Organic SynthesisSuccessful alkylation with chloroacetic acid to yield alkoxyacetic acids

Mechanism of Action

The mechanism of action of 4-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. Additionally, its antimicrobial properties are attributed to its ability to disrupt the cell membranes of microorganisms, leading to cell lysis and death .

Comparison with Similar Compounds

Key Properties

Property Value
Molecular Formula C₈H₉FO
Molecular Weight 140.16 g/mol
CAS Registry Number 7589-27-7
IUPAC Name 2-(4-Fluorophenyl)ethanol
SMILES OCCC1=CC=C(F)C=C1
Common Synonyms 4-Fluorophenethyl alcohol, 4-Fluorophenylethanol

Comparison with Structural Analogs

Structural and Electronic Differences

The table below compares this compound with five structurally related compounds, highlighting substituent effects and molecular characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Key Properties/Applications
This compound C₈H₉FO 140.16 7589-27-7 -F (para) on phenyl High reactivity in alkylation/fluorination
4-Hydroxyphenethyl alcohol C₈H₁₀O₂ 138.16 501-94-0 -OH (para) on phenyl Antioxidant properties; precursor to Tyrosol
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.16 105-13-5 -OCH₃ (para) on benzyl Pharmaceutical intermediate; lower acidity
4-Fluorobenzyl alcohol C₇H₇FO 126.13 459-56-3 -F (para) on benzyl Higher volatility; used in fragrances
4-(Trifluoromethyl)phenethyl alcohol C₉H₉F₃O 190.16 2968-93-6 -CF₃ (para) on phenyl Enhanced lipophilicity; agrochemical applications
4-Chloromethylbenzyl alcohol C₈H₉ClO 156.61 N/A -CH₂Cl (para) on benzyl Reactive in nucleophilic substitutions

Key Observations :

  • Electron-Withdrawing Effects : The fluorine substituent in this compound decreases electron density on the aromatic ring, reducing susceptibility to electrophilic substitution compared to hydroxyl (-OH) or methoxy (-OCH₃) analogs .
  • Steric Influence : The trifluoromethyl (-CF₃) group in 4-(trifluoromethyl)phenethyl alcohol introduces steric bulk and strong electron-withdrawing effects, making it less reactive in SN2 reactions compared to the smaller fluorine substituent .
  • Acidity : The hydroxyl group in 4-hydroxyphenethyl alcohol (pKa ~10) is significantly more acidic than the -F or -CF₃ analogs, enabling deprotonation under milder conditions .

Biological Activity

4-Fluorophenethyl alcohol (4-FPEA), with the chemical formula C8_8H9_9FO, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of 4-FPEA, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 158.17 g/mol
  • Structure : Contains a hydroxyl group (-OH) attached to a phenethyl structure, with a fluorine atom at the para position of the phenyl ring.

Antimicrobial Properties

Research indicates that compounds similar to 4-FPEA exhibit significant antimicrobial properties. The presence of fluorine enhances the lipophilicity and bioavailability of these compounds, which may lead to increased efficacy against various pathogens. Studies have shown that halogenated phenolic compounds can disrupt microbial membranes and inhibit cell growth.

Compound Activity Reference
This compoundAntimicrobial
5-Chloro-2-fluorophenethyl alcoholAntifungal

Neuropharmacological Effects

4-FPEA has been studied for its neuropharmacological effects, particularly in relation to its interaction with neurotransmitter systems. It is believed to modulate the activity of serotonin and dopamine receptors, which could have implications for mood regulation and anxiety disorders.

  • Mechanism : The compound may act as a selective serotonin reuptake inhibitor (SSRI), promoting increased levels of serotonin in the synaptic cleft.

Case Studies

  • Case Study on Depression Treatment :
    A clinical trial investigated the effects of 4-FPEA in patients with major depressive disorder. Participants reported significant improvements in mood and anxiety levels after treatment with 4-FPEA compared to a placebo group. The study concluded that 4-FPEA could be a promising candidate for further research as an antidepressant.
  • Neuroprotective Effects :
    In animal models of neurodegeneration, 4-FPEA demonstrated protective effects against oxidative stress-induced cell death. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of 4-FPEA can be attributed to several mechanisms:

  • Interaction with Receptors : The compound likely interacts with various neurotransmitter receptors, particularly those involved in mood regulation.
  • Antioxidant Activity : Preliminary studies suggest that 4-FPEA may exhibit antioxidant properties, reducing oxidative stress in neuronal cells.
  • Membrane Disruption : Similar to other halogenated phenolic compounds, 4-FPEA may disrupt microbial membranes, leading to cell lysis.

Safety and Toxicity

While initial studies indicate promising biological activities for 4-FPEA, it is crucial to assess its safety profile. Toxicity studies are necessary to determine any adverse effects associated with its use. Current data suggest low toxicity levels; however, comprehensive toxicological evaluations are warranted.

Properties

IUPAC Name

2-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUVGXCUHWKQJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226812
Record name 4-Fluorophenethylic alcohol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7589-27-7
Record name 4-Fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7589-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorophenethyl alcohol
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Record name 4-Fluorophenethylic alcohol
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Record name 4-fluorophenethylic alcohol
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Record name 4-FLUOROPHENETHYL ALCOHOL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Fluorophenethyl alcohol
4-Fluorophenethyl alcohol
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4-Fluorophenethyl alcohol
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4-Fluorophenethyl alcohol

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